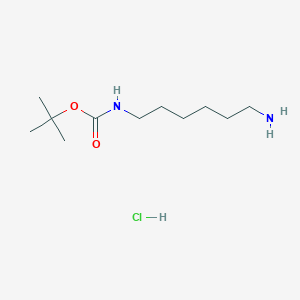

N-Boc-1,6-hexanediamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBWQIZQJOQPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984394 | |

| Record name | tert-Butyl hydrogen (6-aminohexyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65915-94-8 | |

| Record name | N-tert-Butoxycarbonyl-1,6-diaminohexane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65915-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-aminohexyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065915948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (6-aminohexyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (6-aminohexyl)carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-1,6-hexanediamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of N-Boc-1,6-Hexanediamine Hydrochloride

Introduction

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development. It serves as a versatile building block, providing a six-carbon aliphatic spacer (a C6-spacer) with a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group at one end, and a primary amine hydrochloride salt at the other.[1] This unique structure allows for selective chemical modifications at either end of the molecule, making it an invaluable reagent in multi-step syntheses.

Its applications are diverse, ranging from the synthesis of biodegradable MRI contrast agents and protein delivery nanogels to the preparation of novel amphiphilic prodrugs.[1] A thorough understanding of its physical properties is paramount for its effective use, ensuring proper handling, storage, and reaction setup. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and safety properties of this compound, grounded in authoritative data.

Section 1: Chemical Identity and Structure

The precise identification of a chemical reagent is the foundation of reproducible science. This compound is defined by its specific molecular structure and associated identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | N-tert-Butoxycarbonyl-1,6-hexanediamine hydrochloride | [2] |

| Common Synonyms | N-Boc-1,6-diamino-hexane hydrochloride, tert-Butyl N-(6-aminohexyl)carbamate hydrochloride | [1] |

| CAS Number | 65915-94-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₄N₂O₂·HCl | [4][5] |

| Molecular Weight | 252.78 g/mol | [1][4][5] |

| Appearance | White to cream-colored crystalline powder | [5] |

| InChI Key | JSBWQIZQJOQPFN-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN.Cl | [5] |

Molecular Structure and Functional Groups

The utility of this molecule stems directly from its three key components: the acid-labile Boc-protecting group, the flexible hexamethylene chain, and the reactive primary amine hydrochloride. This bifunctional nature is the primary reason for its selection in complex synthetic pathways where regioselectivity is crucial.

Caption: Functional components of the this compound molecule.

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from dissolution to reaction and purification.

| Physical Property | Value / Description | Source(s) |

| Melting Point | 162-164 °C (literature) | [1][3] |

| Boiling Point | Not applicable; decomposes upon strong heating. | |

| Form | Solid, crystalline powder. | [1][5] |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol). Limited solubility in non-polar organic solvents. | |

| Hygroscopicity | Hygroscopic (sensitive to moisture). |

Thermal Properties

Melting Point: The melting point is a critical indicator of purity for a solid compound. This compound has a well-defined melting range of 162-164 °C .[1][3] A sharp melting range within this window typically signifies high purity. It is noted that the compound may decompose around its melting point.

Boiling Point: As a non-volatile ionic salt, a boiling point is not a relevant physical property under standard atmospheric pressure. The value of 325.3 °C reported by some sources corresponds to the free base (N-Boc-1,6-hexanediamine, CAS 51857-17-1), which is a liquid at room temperature.[5][6] The hydrochloride salt will decompose at high temperatures before it can boil.

Solubility Profile

This protocol allows for a rapid, small-scale determination of a suitable solvent for reactions or purification.

-

Preparation: Aliquot approximately 5-10 mg of this compound into several small, dry test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., deionized water, methanol, dichloromethane, ethyl acetate, hexane).

-

Observation: Agitate the tubes at room temperature (e.g., vortex for 30 seconds). Observe if the solid dissolves completely to form a clear solution.

-

Heating (Optional): If the solid does not dissolve at room temperature, gently warm the tube to assess if solubility increases with temperature. Note any changes upon cooling.

-

Documentation: Record the results as "freely soluble," "sparingly soluble," or "insoluble" for each solvent. This information is crucial for selecting appropriate solvent systems for subsequent experiments.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic protocol. A typical workflow involves a combination of physical and spectroscopic methods.

Caption: A standard workflow for the analytical validation of this compound.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum should show characteristic signals for the nine equivalent protons of the tert-butyl group of the Boc protector (a sharp singlet around 1.4 ppm), as well as methylene protons of the hexyl chain. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H bonds of the amine and carbamate, the C=O stretch of the carbamate group (typically around 1680-1700 cm⁻¹), and C-H stretching of the aliphatic chain.

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

Hazard Profile

According to safety data sheets, this compound is considered a hazardous chemical.[2]

| Hazard Class | Description | GHS Category | Source |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | [2] |

| Eye Damage/Irritation | Causes serious eye irritation. | Category 2 | [2] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 (Single Exposure) | [2] |

Recommended Handling Procedures

Due to its irritant nature, the following precautions must be observed:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][2]

-

Dispensing: Avoid generating dust when weighing or transferring the material. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel inside the fume hood.

-

Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for proper waste disposal.

Storage and Stability

-

Stability: The compound is stable under normal laboratory conditions.[2]

-

Storage Conditions: It is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption. For long-term stability, storage in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined physical properties—a crystalline solid with a melting point of 162-164 °C, predictable solubility in polar solvents, and known stability—make it a reliable reagent for researchers. Adherence to the safety and handling protocols outlined in this guide is critical for ensuring both the integrity of the compound and the safety of laboratory personnel. This comprehensive understanding allows scientists to leverage its bifunctional nature to its full potential in the development of novel molecules and materials.

References

Sources

- 1. N-Boc-1,6-hexanediamine 97 65915-94-8 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:65915-94-8 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-1,6-hexanediamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals and Researchers

This in-depth technical guide provides a comprehensive overview of N-Boc-1,6-hexanediamine hydrochloride, a pivotal molecular tool in contemporary organic synthesis, with a particular focus on its applications in pharmaceutical research and development. This document is designed to furnish researchers, scientists, and drug development professionals with the technical acumen and field-proven insights necessary to effectively utilize this versatile chemical building block. The content herein is structured to offer not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Molecular Profile and Strategic Significance

This compound is a mono-protected derivative of 1,6-hexanediamine. The strategic introduction of a single tert-butyloxycarbonyl (Boc) protecting group onto one of the primary amines of the diamine scaffold is the cornerstone of its synthetic utility. This selective protection allows for the sequential and controlled functionalization of the two amino groups, a critical capability in the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it a reliable reagent in a laboratory setting.

The Boc group's orthogonality is central to its widespread use. It remains stable under a variety of reaction conditions, including those that are basic or nucleophilic, yet can be efficiently cleaved under mild acidic conditions. This "on-off" control over the reactivity of one of the amino groups is indispensable for multi-step synthetic strategies, preventing undesirable side reactions and simplifying purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 252.78 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 162-164 °C | |

| Solubility | Soluble in water and methanol | |

| CAS Number | 65915-94-8 | [1] |

The Rationale for Use: Enabling Regioselective Synthesis

The deliberate choice of this compound in a synthetic plan is driven by the necessity for regioselective control. For instance, in the synthesis of a bifunctional linker for an antibody-drug conjugate (ADC), it is often required to attach two different molecular entities to the ends of a spacer. Without a protecting group strategy, reacting 1,6-hexanediamine with two different electrophiles would result in a statistical mixture of products that is challenging to separate.

By employing the mono-Boc-protected diamine, a chemist can first react the free primary amine with the first electrophile. Following this initial transformation, the Boc group can be selectively removed to unmask the second primary amine, which is then available for reaction with a second, different electrophile. This methodical approach ensures the desired connectivity and is fundamental to the rational design of complex molecules.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is a robust and well-documented procedure. It typically commences with the mono-protection of 1,6-hexanediamine with di-tert-butyl dicarbonate (Boc₂O). A large excess of the diamine is employed to statistically favor mono-substitution. The resulting N-Boc-1,6-hexanediamine free base is then converted to its hydrochloride salt to facilitate purification and improve stability.

Step-by-Step Synthesis Protocol

Materials:

-

1,6-Hexanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl) in diethyl ether or concentrated HCl

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,6-hexanediamine (5 equivalents) and triethylamine (1 equivalent) in dichloromethane (DCM). The use of a large excess of the diamine is a critical parameter to maximize the yield of the mono-protected product.

-

Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise at room temperature. The reaction is typically allowed to proceed overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a polar solvent system (e.g., 10% methanol in DCM) and visualizing with a ninhydrin stain.

-

Workup:

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with water multiple times to extract the excess 1,6-hexanediamine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1,6-hexanediamine as an oil or waxy solid.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude product in a minimal amount of a suitable organic solvent such as diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (or concentrated HCl dropwise) while stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product.

-

Visual Representation of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for structural verification. The spectrum is expected to show a prominent singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. The methylene protons adjacent to the nitrogen atoms will exhibit distinct chemical shifts, confirming the mono-protection.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique corroborates the proton NMR data. Key signals include those for the carbonyl carbon of the Boc group (~156 ppm), the quaternary and methyl carbons of the tert-butyl group, and the six distinct methylene carbons of the hexanediamine backbone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. A strong carbonyl (C=O) stretching band from the Boc group is expected around 1700 cm⁻¹. N-H stretching and bending vibrations from the carbamate and the ammonium salt will also be present.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base, typically showing a prominent peak for the [M+H]⁺ ion.

Table 2: Expected Analytical Data

| Technique | Expected Key Signals |

| ¹H NMR | ~1.4 ppm (s, 9H, C(CH₃)₃), ~3.0-3.1 ppm (m, 2H, CH₂NHBoc), ~2.8-2.9 ppm (m, 2H, CH₂NH₃⁺), ~1.3-1.7 ppm (m, 8H, other CH₂) |

| ¹³C NMR | ~156 ppm (C=O), ~79 ppm (C(CH₃)₃), ~40-42 ppm (CH₂NHBoc), ~39-41 ppm (CH₂NH₃⁺), ~28 ppm (C(CH₃)₃), ~25-30 ppm (other CH₂) |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~2930 (C-H stretch), ~1700 (C=O stretch), ~1520 (N-H bend) |

| ESI-MS | [M+H]⁺ for the free base (C₁₁H₂₄N₂O₂) at m/z 217.19 |

Key Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable reagent in several areas of research and development.

Linker Synthesis for Bioconjugation

This compound is frequently used as a precursor for the synthesis of chemical linkers. These linkers are crucial components of antibody-drug conjugates (ADCs) and other bioconjugates, providing a stable connection between a biological macromolecule and a payload such as a small molecule drug or a fluorescent probe.

Solid-Phase Synthesis

In solid-phase synthesis, this compound can be used to introduce a flexible hexyl spacer onto a solid support. The free amine can be coupled to the support, and after deprotection of the Boc group, the newly exposed amine can be used as a point of attachment for the synthesis of peptides, oligonucleotides, or other polymers.

Development of PROTACs and Molecular Glues

In the field of targeted protein degradation, this molecule serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The hexanediamine core provides a synthetically versatile and flexible linker to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

Functionalization of Materials

Beyond the life sciences, this compound is employed in materials science to modify the surfaces of polymers and nanoparticles. This functionalization can alter the material's properties, such as its hydrophilicity or biocompatibility, or introduce reactive sites for further chemical modification.

Logical Framework for Application

The strategic implementation of this compound in a synthetic project follows a logical progression, as illustrated in the diagram below.

Caption: Logical workflow for the use of N-Boc-1,6-hexanediamine HCl.

Safety and Handling Precautions

This compound should be handled with appropriate safety measures in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to enable the regioselective functionalization of a six-carbon aliphatic chain is critical for the construction of a wide array of complex molecules, from life-saving pharmaceuticals to advanced functional materials. A thorough understanding of its chemical properties, a mastery of its synthesis and purification, and a strategic approach to its application will empower researchers to push the boundaries of chemical innovation.

References

-

Methylamine Hydrochloride - Organic Syntheses. [Link]

-

Converting Amine Sulfate into Amine Hydrochloride ? - Sciencemadness Discussion Board. [Link]

-

Converting to the hydrochloric salt for storage? - Sciencemadness Discussion Board. [Link]

-

What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. [Link]

- Method for salt preparation - Google P

-

N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem. [Link]

-

1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... - ResearchGate. [Link]

-

13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244) - Human Metabolome Database. [Link]

-

1,6-Hexanediamine - NIST WebBook. [Link]

Sources

An In-depth Technical Guide to N-Boc-1,6-Hexanediamine Hydrochloride: A Versatile Linker for Advanced Chemical Synthesis

This guide provides an in-depth exploration of N-tert-Butoxycarbonyl-1,6-hexanediamine hydrochloride (CAS: 65915-94-8), a bifunctional reagent of significant interest in modern chemical and pharmaceutical research. We will move beyond a simple recitation of properties to a detailed examination of its synthesis, purification, characterization, and critical applications, with a focus on the scientific rationale underpinning its use. This document is intended for researchers, chemists, and drug development professionals who employ advanced synthetic strategies.

Introduction: The Strategic Importance of a Mono-Protected Diamine

N-Boc-1,6-hexanediamine hydrochloride is a derivative of the simple C6 aliphatic diamine, 1,6-hexanediamine, where one of the two primary amine groups is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This selective mono-protection is the key to its utility. In complex multi-step syntheses, having two reactive sites of the same type (like the two amines in 1,6-hexanediamine) can lead to undesired side reactions, such as polymerization or double additions.

By protecting one amine with the acid-labile Boc group, the molecule is transformed into a versatile building block.[3] The remaining free primary amine, in its hydrochloride salt form for enhanced stability and handling, is available for nucleophilic attack or coupling reactions.[3] Once the first coupling is achieved, the Boc group can be selectively removed under acidic conditions, revealing the second primary amine for subsequent functionalization. This orthogonal protection strategy is fundamental to its role as a C6 spacer or linker in constructing complex molecular architectures.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65915-94-8 | [1][2] |

| Molecular Formula | C₁₁H₂₄N₂O₂ · HCl | [1][2] |

| Molecular Weight | 252.78 g/mol | [1][2] |

| Appearance | White to cream crystalline powder or solid | [4] |

| Melting Point | 162-164 °C (lit.) | [1][5] |

| Solubility | Soluble in methanol (1g/10ml) | [6] |

| Synonyms | tert-Butyl N-(6-aminohexyl)carbamate hydrochloride; N-Boc-1,6-diamino-hexane hydrochloride | [1][2] |

Synthesis and Purification: Achieving Selective Mono-Protection

The primary challenge in preparing this reagent is achieving selective mono-protection of the symmetrical 1,6-hexanediamine starting material.[3] Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc protected byproduct. Several strategies have been developed to favor the mono-protected species.

Rationale for Selective Synthesis

A common and effective industrial method involves manipulating stoichiometry in a large excess of the diamine. This increases the statistical probability that a molecule of Boc₂O will react with an unprotected diamine rather than the already mono-protected intermediate.[7] An alternative elegant approach involves the transient differentiation of the two amine groups by protonation. By adding one equivalent of an acid (like HCl), a mono-ammonium salt is formed in equilibrium, rendering one amine significantly less nucleophilic. The subsequent addition of Boc₂O preferentially reacts with the remaining free amine.[8][9][10]

Detailed Synthesis Protocol (Stoichiometric Control)

This protocol is adapted from established methods emphasizing stoichiometric control to favor mono-protection.[7]

Step 1: Reaction Setup

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine (5.0 molar equivalents) and triethylamine (1.0 molar equivalent) in dichloromethane (DCM).[7]

-

Causality: A large excess of 1,6-hexanediamine is the critical control element. Triethylamine acts as a base to neutralize the acid byproduct of the reaction, driving it to completion. DCM is a suitable non-protic solvent.

Step 2: Reagent Addition

-

Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 molar equivalent) in a separate portion of DCM.[7]

-

Slowly add the Boc₂O solution dropwise to the stirred diamine solution at room temperature over 1-2 hours. A cloudy appearance may be observed.[7]

-

Causality: Slow, dropwise addition maintains a low instantaneous concentration of Boc₂O, further minimizing the chance of di-protection.

Step 3: Reaction and Workup

-

Allow the reaction to stir at room temperature overnight.[7]

-

Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium salts).

-

Transfer the filtrate to a separatory funnel and wash it three times with water to remove the excess diamine and other water-soluble components.[7]

-

Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-Boc-1,6-hexanediamine free base.[11]

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in a non-protic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the target this compound.

Caption: General workflow for using the linker in bifunctional molecule synthesis.

PROTACs and Bifunctional Degraders

Perhaps the most cutting-edge application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [12]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. [13][14][15]The linker connecting the target-binding ligand and the E3-binding ligand is not merely a spacer; its length, flexibility, and composition are critical for inducing a productive ternary complex and subsequent degradation. [12][16]this compound provides a common, flexible aliphatic linker that is often used in initial library synthesis for linker optimization studies. [12]

Drug Delivery and Prodrugs

The linker is used to conjugate drugs to carrier molecules to improve solubility, stability, or targeting.

-

Amphiphilic Prodrugs: It has been used to prepare prodrugs of the anticancer agent chlorambucil, which then self-assemble into micelles in aqueous solutions, potentially improving drug delivery. [1][4]* Nanogel Systems: It serves as a linker for attaching cholesteryl groups to hyaluronic acid, forming anionic nanogels for protein delivery. [1][4]

Advanced Materials and Diagnostics

-

MRI Contrast Agents: The compound is a key reagent in synthesizing biodegradable MRI contrast agents based on poly(L-glutamic acid) gadolinium chelates. [1][4]* Self-Assembled Monolayers (SAMs): The free amine can be used to anchor the molecule to a surface, while the protected amine can be deprotected and functionalized later, a strategy used to create surfaces that resist protein adsorption. [3]* Solid-Phase Synthesis: The free amine can be coupled to a resin, making the Boc-protected amine available for the stepwise synthesis of peptides or other oligomers on a solid support. [17][]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is considered hazardous. [19]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. [19]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or under a chemical fume hood. [19]* Storage: Store in a cool, dry place in a tightly sealed container. The material is hygroscopic and should be protected from moisture. [4]Recommended storage is often refrigerated (2-8°C). [4][11]* Incompatibilities: Avoid strong oxidizing agents. [20]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the precise placement of an acid-labile Boc protecting group on a flexible six-carbon diamine scaffold. This design enables chemists to perform sequential, controlled coupling reactions, which is an essential capability for building the complex, functional molecules required in modern drug discovery, diagnostics, and materials science. Understanding the rationale behind its synthesis and the breadth of its applications allows researchers to leverage its full potential in their synthetic endeavors.

References

-

This compound | CAS#:65915-94-8. Chemsrc. [Link]

-

This compound, 99.9%, Certified OR®. eBay. [Link]

-

N-BOC-1,6-DIAMINO-HEXANE HYDROCHLORIDE. Chongqing Chemdad Co., Ltd. [Link]

-

This compound. CD BioSciences. [Link]

- Synthetic method of N-Boc-1,6-hexamethylene diamine.

-

Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. [Link]

-

Stevers, L., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]

-

This compound, 1 X 1 g (437018-1G). Alkali Scientific. [Link]

-

N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170. PubChem. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Mares, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Hexamethylenediamine. Wikipedia. [Link]

-

1,6-Hexanediamine. NIST WebBook. [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). ResearchGate. [Link]

Sources

- 1. N-Boc-1,6-hexanediamine 97 65915-94-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. N-BOC-1,6-DIAMINO-HEXANE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | CAS#:65915-94-8 | Chemsrc [chemsrc.com]

- 6. This compound, 99.9%, Certified OR® | eBay [ebay.com]

- 7. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 12. Linkers for Linkerology - Enamine [enamine.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(6-aminohexyl)carbamate Hydrochloride

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern drug discovery and development, bifunctional molecules serve as critical linkers, spacers, and foundational scaffolds for complex molecular architectures. Symmetrical diamines, such as 1,6-hexanediamine, present a unique synthetic challenge: how to selectively functionalize one amino group while leaving the other available for subsequent reactions. The successful mono-protection of these diamines is a pivotal step in the synthesis of a vast array of pharmacologically active agents, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various molecular probes.[1][2]

tert-Butyl N-(6-aminohexyl)carbamate, commonly referred to as N-Boc-1,6-hexanediamine, is a premier example of such a mono-protected diamine.[] The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for one of the amino functionalities, rendering it inert to a wide range of reaction conditions.[4] The remaining free primary amine serves as a versatile nucleophilic handle for further synthetic transformations. The hydrochloride salt form enhances the stability and handling of this otherwise liquid compound, making it a preferred reagent in many synthetic laboratories.[1][5]

This technical guide provides an in-depth exploration of the synthesis of tert-Butyl N-(6-aminohexyl)carbamate hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yield and purity.

The Chemistry of Selective N-Boc Protection

The core of this synthesis lies in the selective acylation of one amino group of 1,6-hexanediamine with di-tert-butyl dicarbonate (Boc₂O). The primary challenge is to prevent the formation of the di-protected byproduct, N,N'-di-Boc-1,6-hexanediamine. Several strategies have been developed to achieve high selectivity for the desired mono-protected product.

Key Principles for Achieving Mono-Protection:

-

Stoichiometric Control: A fundamental approach involves using a significant excess of the diamine relative to the Boc anhydride.[1] This statistical approach increases the probability that a molecule of Boc₂O will react with an unprotected diamine rather than the already mono-protected species.[1] Ratios of 1,6-hexanediamine to Boc₂O of 5:1 or greater are commonly employed.[1]

-

pH Control: A more elegant and efficient method involves the in-situ formation of the diamine monohydrochloride salt. By adding one equivalent of an acid, such as hydrochloric acid (HCl), to the symmetrical diamine, one of the amino groups is protonated and deactivated towards nucleophilic attack. The remaining free amino group can then selectively react with the Boc anhydride.[2][6] This method obviates the need for a large excess of the diamine and simplifies purification.

-

Solvent and Temperature Effects: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane, tetrahydrofuran (THF), and methanol are common solvents for this transformation.[7] The reaction is typically performed at ambient temperature or cooled to 0 °C to moderate the reactivity and enhance selectivity.[8]

Reaction Mechanism:

The N-Boc protection of an amine is a straightforward nucleophilic acyl substitution. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[4]

Caption: General mechanism for N-Boc protection of an amine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of tert-Butyl N-(6-aminohexyl)carbamate hydrochloride.

Method 1: Using Excess Diamine

This protocol relies on statistical control to favor mono-protection.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,6-Hexanediamine | 116.21 | 58.1 g | 0.5 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.8 g | 0.1 |

| Dichloromethane (DCM) | - | 500 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-hexanediamine (58.1 g, 0.5 mol) in dichloromethane (500 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 mL of dichloromethane.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (3 x 100 mL) to remove excess 1,6-hexanediamine.

-

Wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-Butyl N-(6-aminohexyl)carbamate as a viscous oil.[]

-

For conversion to the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford tert-Butyl N-(6-aminohexyl)carbamate hydrochloride as a white solid.

Method 2: In-Situ Mono-Protonation

This is a more atom-economical and efficient method.[2][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,6-Hexanediamine | 116.21 | 11.62 g | 0.1 |

| Concentrated HCl (37%) | 36.46 | 8.2 mL | 0.1 |

| Methanol (MeOH) | - | 150 mL | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.83 g | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 13.9 mL | 0.1 |

| Diethyl Ether (Et₂O) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1,6-hexanediamine (11.62 g, 0.1 mol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated HCl (8.2 mL, 0.1 mol) dropwise while stirring vigorously. A white precipitate of the diamine dihydrochloride may form.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (21.83 g, 0.1 mol) in methanol (50 mL).

-

Add the Boc₂O solution to the diamine hydrochloride suspension.

-

Slowly add triethylamine (13.9 mL, 0.1 mol) dropwise to the reaction mixture. The triethylamine will neutralize one equivalent of HCl, freeing one amino group for reaction.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (200 mL) and water (100 mL).

-

Separate the organic layer and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base.

-

Convert to the hydrochloride salt as described in Method 1.

Caption: Comparative workflow of the two synthetic methods.

Purification and Characterization

Purification:

The primary impurity in the synthesis of tert-Butyl N-(6-aminohexyl)carbamate is the di-Boc protected byproduct.

-

Acid Wash: As demonstrated in the protocols, an acidic wash is highly effective at removing the unreacted, basic 1,6-hexanediamine.

-

Column Chromatography: If significant amounts of the di-protected byproduct are formed, purification by silica gel column chromatography is necessary.[1] The di-Boc protected compound is less polar and will elute before the more polar mono-Boc product.[1] A typical eluent system would be a gradient of methanol in dichloromethane.

-

Crystallization/Precipitation: The conversion to the hydrochloride salt often serves as an effective purification step, as the salt is typically a crystalline solid that can be washed with a non-polar solvent to remove less polar impurities.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₂₅ClN₂O₂[5] |

| Molecular Weight | 252.78 g/mol [5] |

| Appearance | White to off-white solid[] |

| Melting Point | 162-164 °C[9] |

| ¹H NMR | Consistent with the expected structure, showing signals for the tert-butyl group, the methylene chains, and the amine/amide protons. |

| ¹³C NMR | Shows the expected number of carbon signals, including the carbonyl of the carbamate and the carbons of the hexyl chain and tert-butyl group. |

| Mass Spectrometry | The free base should show a molecular ion peak corresponding to its molecular weight (216.32 g/mol ).[] |

Safety and Handling

tert-Butyl N-(6-aminohexyl)carbamate hydrochloride is an irritant.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] The synthesis should be carried out in a well-ventilated fume hood.[10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Applications in Drug Development

The utility of tert-Butyl N-(6-aminohexyl)carbamate hydrochloride stems from its bifunctional nature. The free amino group can be readily coupled to a wide range of electrophiles, such as carboxylic acids (via amide bond formation), isocyanates (to form ureas), and sulfonyl chlorides (to form sulfonamides).[11] The Boc-protected amine remains unreactive during these transformations. In a subsequent step, the Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, to reveal a new primary amine for further functionalization.[7]

This "one-two punch" synthetic strategy makes this reagent a valuable building block in:

-

Linker Synthesis: It is frequently used to introduce a flexible six-carbon spacer in the design of linkers for PROTACs and ADCs.[12][13]

-

Solid-Phase Synthesis: The free amine can be attached to a solid support, and the Boc-protected amine can be deprotected and elongated in a stepwise manner.

-

Bioconjugation: It can be used to modify biomolecules, such as peptides and proteins, by introducing a reactive handle for further labeling or cross-linking.[]

Conclusion

The synthesis of tert-Butyl N-(6-aminohexyl)carbamate hydrochloride is a well-established and crucial transformation in organic and medicinal chemistry. By understanding the principles of selective N-Boc protection and carefully controlling the reaction conditions, researchers can efficiently produce this versatile building block in high yield and purity. The choice between using a large excess of the diamine or the more refined in-situ mono-protonation method will depend on the scale of the reaction and the cost of the starting materials. With its proven utility as a bifunctional linker, this compound will undoubtedly continue to play a significant role in the development of novel therapeutics.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-aminohexyl)carbamate monohydrochloride. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Chemsrc. (n.d.). N-BOC-1,6-hexanediamine hydrochloride | CAS#:65915-94-8. Retrieved from [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

-

Boyd, S., Ismail, F. M., & Whittaker, M. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 897-904. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. Retrieved from [Link]

-

Sîrbu, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10515-10536. Retrieved from [Link]

-

Gavrylenko, A. A., et al. (2021). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molecules, 26(16), 5034. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. tert-Butyl (6-aminohexyl)carbamate monohydrochloride | C11H25ClN2O2 | CID 3017638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | CAS#:65915-94-8 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. N-Boc-1,6-己二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 13. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to N-Boc-1,6-diaminohexane Hydrochloride: Properties, Synthesis, and Applications in Advanced Drug Development

For distribution to Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of N-Boc-1,6-diaminohexane hydrochloride, a critical bifunctional linker molecule. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and showcase its pivotal role as a C6 spacer in the development of sophisticated therapeutic and diagnostic agents. This document is intended to serve as a practical resource, bridging theoretical knowledge with actionable experimental insights for professionals in the field of chemical synthesis and pharmaceutical sciences.

Core Physicochemical & Structural Characteristics

N-Boc-1,6-diaminohexane hydrochloride, systematically named tert-butyl N-(6-aminohexyl)carbamate hydrochloride, is a mono-protected diamine that offers a strategic advantage in multi-step organic synthesis. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the terminal amines allows for selective functionalization of the free amine, while the hydrochloride salt form enhances its stability and solubility in certain solvents, simplifying handling and reaction setup.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 252.78 g/mol | [2] |

| Molecular Formula | C₁₁H₂₅ClN₂O₂ | [1] |

| CAS Number | 65915-94-8 | [2] |

| Appearance | White to cream-colored crystalline powder | [3] |

| Melting Point | 162-164 °C (literature) | [1][3] |

| Solubility | Soluble in water | [1] |

| Sensitivity | Hygroscopic | [3] |

Strategic Synthesis: The Art of Mono-Boc Protection

The selective mono-protection of symmetrical diamines like 1,6-diaminohexane is a non-trivial synthetic challenge. A common outcome is the formation of a mixture containing the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating tedious chromatographic purification. A more efficient and scalable approach involves the principle of selective protonation.

Causality of the Experimental Choice

By treating the diamine with one molar equivalent of an acid (e.g., hydrochloric acid), we can selectively protonate one of the two equally basic amino groups. This protonated amine is now significantly less nucleophilic and will not readily react with the Boc-anhydride. The remaining free amine, however, retains its nucleophilicity and can be selectively protected. This "one-pot" method is highly efficient and avoids the need for extensive purification.[4]

Experimental Protocol: Synthesis of N-Boc-1,6-diaminohexane Hydrochloride

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4]

Materials:

-

1,6-diaminohexane

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), gaseous or as a concentrated solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

2 N Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Monoprotonation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 1,6-diaminohexane (0.5 mol) in methanol. Slowly add one molar equivalent of hydrochloric acid. Stir the solution for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt in equilibrium.

-

Boc-Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (0.5 mol) in methanol dropwise over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted diamine and di-Boc protected byproduct.

-

Basify the aqueous layer with 2 N NaOH solution to a pH > 10.

-

Extract the product into dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-1,6-diaminohexane as a solid. The hydrochloride salt can be obtained by treating a solution of the free base with ethereal HCl.

Self-Validation: The purity of the final product can be assessed by ¹H NMR and ¹³C NMR spectroscopy, and its identity confirmed by mass spectrometry. The melting point should align with the literature values.

Caption: Workflow for the synthesis of N-Boc-1,6-diaminohexane hydrochloride.

Applications in Drug Development & Advanced Therapeutics

The utility of N-Boc-1,6-diaminohexane hydrochloride lies in its ability to act as a flexible C6 spacer, covalently linking different molecular entities. This has been exploited in several cutting-edge areas of pharmaceutical research.

Development of Biodegradable MRI Contrast Agents

Gadolinium-based contrast agents are crucial for enhancing the clarity of magnetic resonance imaging (MRI).[5] However, the free Gd³⁺ ion is toxic, necessitating its chelation within a stable organic ligand. By incorporating a linker like N-Boc-1,6-diaminohexane, these chelates can be conjugated to larger molecules, such as polymers, to improve their biocompatibility and pharmacokinetic profile.

Application Workflow:

-

Deprotection: The Boc group of N-Boc-1,6-diaminohexane hydrochloride is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine.

-

Conjugation to Polymer: The resulting free amine of the C6 spacer is then coupled to a biodegradable polymer, such as poly(L-glutamic acid), using standard peptide coupling reagents (e.g., EDC/NHS).

-

Chelator Attachment: The remaining free amine at the other end of the C6 spacer is then used to attach a gadolinium chelator.

-

Gadolinium Complexation: Finally, the polymer-conjugate is treated with a gadolinium salt to form the final MRI contrast agent.

Caption: Synthesis pathway for a biodegradable MRI contrast agent.

Construction of Amphiphilic Anticancer Prodrugs

The concept of a prodrug involves chemically modifying a drug to improve its delivery and reduce its side effects. N-Boc-1,6-diaminohexane hydrochloride can be used to create amphiphilic prodrugs that self-assemble into micelles in an aqueous environment. This is particularly useful for delivering hydrophobic drugs like chlorambucil.

Experimental Insight: The C6 alkyl chain of the linker provides the necessary hydrophobic character to drive micelle formation, while the hydrophilic drug and other modifications on the exterior of the micelle can improve solubility and circulation time.

Functionalization of Hyaluronic Acid for Protein Delivery

Hyaluronic acid (HA) is a biocompatible and biodegradable polymer that is extensively used in drug delivery. By functionalizing HA with hydrophobic moieties via a linker, self-assembling nanogels can be created. N-Boc-1,6-diaminohexane hydrochloride serves as the spacer to attach cholesteryl groups to the HA backbone. These cholesteryl-functionalized HA (Chol-HA) nanogels can encapsulate and protect therapeutic proteins, facilitating their sustained release.[6]

Protocol Outline: Synthesis of Cholesteryl-Functionalized Hyaluronic Acid

-

Synthesis of Cholesteryl-Linker:

-

React N-Boc-1,6-diaminohexane with cholesteryl chloroformate to form cholesteryl-N-Boc-hexylcarbamate.

-

Deprotect the Boc group to yield the free amine of the cholesteryl-linker conjugate.

-

-

Activation of Hyaluronic Acid: Convert the carboxylic acid groups of hyaluronic acid to a more reactive form, for example, by forming the tetrabutylammonium salt (HA-TBA).

-

Conjugation: Couple the amine of the cholesteryl-linker to the activated carboxylic acid groups of HA-TBA using a condensing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[6]

-

Purification: Purify the resulting Chol-HA conjugate by dialysis to remove unreacted components.

Safety & Handling

N-Boc-1,6-diaminohexane hydrochloride is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

N-Boc-1,6-diaminohexane hydrochloride is a versatile and indispensable tool in modern medicinal chemistry and drug development. Its well-defined structure, coupled with efficient and scalable synthetic routes, makes it an ideal C6 spacer for a wide array of applications. From enhancing the performance of diagnostic agents to enabling the creation of novel drug delivery systems, the strategic use of this bifunctional linker continues to push the boundaries of what is possible in the design of advanced therapeutics.

References

-

Hu X, et al. (2018). Rational Design of an Amphiphilic Chlorambucil Prodrug Realizing Self-Assembled Micelles for Efficient Anticancer Therapy. ACS Biomaterials Science & Engineering, 4(3), 973-980. [Link]

-

Nakai T, et al. (2012). Injectable hydrogel for sustained protein release by salt-induced association of hyaluronic acid nanogel. Macromolecular Bioscience, 12(4), 475-483. [Link]

-

Wen X, et al. (2004). Synthesis and characterization of poly(L-glutamic acid) gadolinium chelate: a new biodegradable MRI contrast agent. Bioconjugate Chemistry, 15(6), 1408-1415. [Link]

-

ChemBK. (2024). N-boc-1,6-diamino-hexane hydrochloride. [Link]

-

MDPI. (2023). Preparation of Cholesterol-Modified Hyaluronic Acid Nanogel-Based Hydrogel and the Inflammatory Evaluation Using Macrophage-like Cells. [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Chemsrc. N-BOC-1,6-hexanediamine hydrochloride. [Link]

-

PubChem. N-BOC-1,6-diaminohexane. [Link]

-

National Center for Biotechnology Information. (2022). Preparation of Magnetic Resonance Contrast Agent Gadolinium-Containing Organic Nanoparticles and Their Electrochemical Behavior. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Boc-1,6-己二胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-BOC-1,6-DIAMINO-HEXANE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Preparation of Cholesterol-Modified Hyaluronic Acid Nanogel-Based Hydrogel and the Inflammatory Evaluation Using Macrophage-like Cells [mdpi.com]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

Navigating the Solution: A Technical Guide to the Organic Solvent Solubility of N-Boc-1,6-hexanediamine Hydrochloride

Abstract

N-Boc-1,6-hexanediamine hydrochloride is a critical bifunctional linker used extensively in drug development, proteomics, and material science. Its utility is predicated on its ability to be solubilized in appropriate organic solvents for subsequent reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this compound. We will delve into the physicochemical principles governing its solubility, provide a qualitative solubility profile across a spectrum of common organic solvents, and present a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: Understanding the Molecule

This compound, with a molecular weight of 252.78 g/mol , is a mono-protected diamine linker.[1] Its structure is inherently amphipathic, consisting of three key regions that dictate its interaction with various solvents:

-

The Ionic Head: The primary amine is protonated to form an ammonium hydrochloride salt (-NH3+ Cl-). This ionic group is highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This feature dominates the molecule's overall polarity.

-

The Polar Carbamate: The tert-butoxycarbonyl (Boc) protecting group contains a polar carbamate linkage (-NHCOO-). This group contributes to the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions.

-

The Nonpolar Tail: A six-carbon aliphatic chain -(CH2)6- provides a significant nonpolar, hydrophobic character to the molecule.

The solubility of this compound is a dynamic interplay between these three regions. For dissolution to occur, the collective energy of the new interactions between the solute and solvent molecules must overcome the energy of the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Theoretical Solubility Profile: A Qualitative Assessment

In the absence of extensive published quantitative data, a qualitative assessment based on the principle of "like dissolves like" provides a strong predictive framework for solvent selection. The ionic hydrochloride group renders the molecule fundamentally polar.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl groups can solvate both the ammonium chloride salt via hydrogen bonding and ion-dipole interactions, and interact with the Boc-carbamate group. The alkyl portion of the alcohol can interact with the hexyl chain. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have large dipole moments capable of solvating the ionic head. Their ability to accept hydrogen bonds is beneficial. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, making it less effective at solvating the ammonium and carbamate groups. | |

| Chlorinated | Dichloromethane (DCM) | Low | The free base, N-Boc-1,6-hexanediamine, is soluble in DCM.[3] However, the ionic hydrochloride salt drastically reduces solubility in this non-polar, non-hydrogen bonding solvent. |

| Ethers | Diethyl Ether, THF | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic head of the molecule. |

| Nonpolar | Toluene, Hexane | Insoluble | These solvents cannot overcome the strong intermolecular forces of the ionic crystal lattice. |

Causality in Solvent Selection: Field-Proven Insights

The primary determinant of solubility for this compound is the highly polar ammonium salt. Solvents that can effectively solvate this ionic group will be the most successful.

-

Expertise in Practice: For reactions where the free amine is the desired nucleophile, a common laboratory practice involves dissolving the hydrochloride salt in a polar solvent like methanol and then adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine in situ. This circumvents the poor solubility of the salt in less polar reaction solvents like DCM or THF.

-

Trustworthiness of Approach: Relying solely on predicted solubility can be misleading. Factors such as crystalline polymorphism can affect solubility.[2] Therefore, experimental verification is paramount for any process development. The protocol provided below is a self-validating system to confirm solubility in your specific solvent system and at your desired temperature.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a robust workflow to obtain precise, quantitative solubility data.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is critical to ensure equilibrium with the undissolved solid. A good starting point is ~20-30 mg.

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a shaker/incubator set to a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. The solution should appear as a slurry with visible undissolved solid.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand undisturbed to allow the bulk of the solid to settle.

-

To separate the remaining suspended solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes). This step is crucial to prevent filter clogging.

-

-

Sample Extraction and Dilution:

-

Carefully draw the clear supernatant into a syringe.

-

Attach a chemically inert syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed volumetric flask. It is critical to perform this step quickly to minimize solvent evaporation.

-

Record the exact mass of the transferred filtrate.

-

Dilute the filtrate to the mark with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of your analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem Technical Support.

- Fisher Scientific. (2021). SAFETY DATA SHEET: this compound.

-

PubChem. (n.d.). N-BOC-1,6-diaminohexane. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 5855–5898.

- Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree Jr, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.

- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.

-

Chemsrc. (2025). This compound. Retrieved January 10, 2026, from [Link]

Sources

- 1. N-Boc-1,6-diaminohexane hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of N-Boc-1,6-hexanediamine hydrochloride: Focus on Melting Point Determination

Introduction & Significance

N-Boc-1,6-hexanediamine hydrochloride, identified by CAS number 65915-94-8, is a critical bifunctional linker used extensively in biomedical research and pharmaceutical development. Structurally, it possesses a primary amine hydrochloride at one end of a six-carbon aliphatic chain and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration makes it an invaluable reagent for introducing C6-spacers in complex molecular constructs. Its applications are diverse, ranging from the synthesis of biodegradable MRI contrast agents and protein delivery nanogels to the preparation of self-assembling anticancer prodrugs.

For researchers and drug development professionals, the precise characterization of such a reagent is paramount. The melting point is a fundamental thermodynamic property that serves as a primary indicator of a substance's identity and purity. A sharp and consistent melting range is often the first checkpoint for quality control, signaling a high-purity material, whereas a depressed and broad melting range can indicate the presence of impurities or polymorphic inconsistencies. This guide provides an in-depth analysis of the melting point of this compound, the factors that influence it, and the authoritative methodologies for its accurate determination.

Physicochemical Properties Summary

A clear understanding of the compound's properties is essential before undertaking any experimental analysis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | tert-Butyl N-(6-aminohexyl)carbamate hydrochloride | [1][2] |

| Synonyms | N-Boc-1,6-diamino-hexane hydrochloride | |

| CAS Number | 65915-94-8 | [1][3] |

| Molecular Formula | C₁₁H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 252.78 g/mol | [2] |

| Appearance | White to cream colored crystalline powder | [1] |

| Reported Melting Point | 162-164 °C (literature value) | [3] |

| Purity (Typical) | ≥97% | |

| Key Characteristic | Hygroscopic | [4] |

The Reported Melting Point: A Critical Analysis

Across major chemical supplier and safety data literature, the melting point of this compound is consistently cited as a range of 162-164 °C .[3] The "(lit.)" designation signifies that this is a well-established literature value. It is crucial to interpret this as a melting range rather than a single, sharp point. For a crystalline solid, melting begins at the temperature where the first drop of liquid is observed and is complete when the entire solid has transitioned to liquid. A narrow range of 1-2 °C, such as the one reported, is indicative of a relatively pure substance.

Some sources also note that the melting process may be accompanied by decomposition, particularly at the upper end of the range.[5] This is not uncommon for complex organic salts and underscores the importance of a controlled heating rate during analysis to differentiate the melting transition from thermal degradation.

Factors Influencing Melting Point Integrity

The experimentally observed melting point can be affected by several intrinsic and extrinsic factors. A thorough understanding of these variables is critical for accurate characterization and for troubleshooting any deviations from the literature value.

Chemical Purity

The presence of impurities is the most common cause of melting point depression and range broadening.[6][7][8][9] Foreign substances disrupt the uniform crystal lattice of the pure compound, which means less thermal energy is required to overcome the intermolecular forces holding the solid together.[10] For this compound, potential impurities could include:

-

Unreacted 1,6-hexanediamine: The starting material for its synthesis.

-

Di-Boc protected 1,6-hexanediamine: The product of a secondary reaction where both amines are protected.

-

Residual solvents: From the synthesis and purification process.

Intermolecular & Ionic Forces

This compound is a salt, existing as a crystalline solid due to strong ionic interactions between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻). These ionic forces, supplemented by hydrogen bonding from the ammonium and carbamate groups, require significant thermal energy to overcome, resulting in a relatively high melting point. This stands in contrast to its free-base form, N-Boc-1,6-hexanediamine (CAS 51857-17-1), which is a liquid at room temperature, highlighting the dominant role of the ionic bond in its solid-state structure.

Hygroscopicity

The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This absorbed water acts as an impurity, which can lead to a significant depression and broadening of the observed melting point.[11][12] Therefore, it is imperative that the sample is properly dried under vacuum before analysis to obtain an accurate reading. The handling and storage conditions of the material are critical to maintaining its integrity.[13]

Polymorphism

While not specifically documented in common literature for this compound, polymorphism—the ability of a substance to exist in two or more crystalline forms—is a vital consideration in pharmaceutical science. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including different melting points. Should this compound form multiple polymorphs, the observed melting point would be dependent on the specific crystal form present.

Authoritative Methodologies for Melting Point Determination